Methyl 1-(prop-2-ynyl)cyclohexanecarboxylate
Overview
Description
Methyl 1-(prop-2-ynyl)cyclohexanecarboxylate is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Reactions and Derivative Synthesis
Research indicates that prop-2-ynyl alpha-ketoesters and amides, which are closely related to Methyl 1-(prop-2-ynyl)cyclohexanecarboxylate, are used in catalytic reactions to produce a variety of derivatives. These derivatives include tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione. Such reactions are catalyzed using palladium in oxidative carbonylation conditions, demonstrating the compound's utility in complex organic synthesis (Bacchi et al., 2005).
Thermally Induced Rearrangements
Cyclohex-1-enyl(prop-2-ynyl)malononitrile, another compound related to this compound, has been studied for its behavior under thermal conditions. When heated, it undergoes rearrangements to form complex structures like tetrahydronaphthalene-1,3-dicarbonitrile, which has potential applications in synthetic chemistry (Brown & Mcallan, 1977).
Synthesis of Structurally Complex Compounds
Another application includes the synthesis of complex molecular structures like 3-(2,4-dimethyl-5-oxocyclopent-1-enyl)propionic acid and 2-methyl-3-oxo-4-isopropylidenecyclopentanecarboxylic acid. These syntheses start from 2-methyl-2-prop-2-ynylcyclohexane-1,3-dione and involve multiple steps, showcasing the compound's role in multi-step organic syntheses (Narayanan et al., 1971).
Carbonylation of Cyclohexene
Studies have also explored the carbonylation of cyclohexene in methanol solutions using palladium(II) chloride-triphenylphosphine as a catalyst. This process yields methyl cyclohexanecarboxylate, which is structurally similar to this compound, indicating potential applications in carbonylation reactions (Yoshida et al., 1976).
Mechanism of Action
Mode of Action
It has been observed that the compound can participate in cui-mediated click reactions with aromatic azides, leading to the formation of acrylamides . This reaction is specific toward ortho-carboxyl-substituted aromatic azides .
Biochemical Pathways
The compound’s involvement in CuI-mediated click reactions suggests it may influence pathways involving these reactions
Result of Action
The compound’s participation in CuI-mediated click reactions suggests it may have a role in the formation of acrylamides . .
Properties
IUPAC Name |
methyl 1-prop-2-ynylcyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-7-11(10(12)13-2)8-5-4-6-9-11/h1H,4-9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIMZQLVUPQSDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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